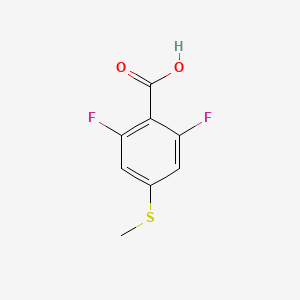

2,6-Difluoro-4-(methylthio)benzoic acid

Description

Significance of Halogen and Sulfur Substituents in Organic Compounds

The introduction of halogen and sulfur atoms into organic molecules is a powerful strategy for modulating their physicochemical and biological properties. Fluorine, the most electronegative element, is particularly influential. Its small size allows it to act as a hydrogen isostere, while its strong electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a compound. The presence of fluorine can also enhance lipophilicity, which is crucial for the transport of molecules across biological membranes. These attributes have made fluorinated compounds indispensable in the development of pharmaceuticals and agrochemicals.

Similarly, the incorporation of sulfur, particularly as a methylthio (-SCH3) group, can have profound effects on a molecule's properties. The methylthio group can participate in various non-covalent interactions, influencing binding to biological targets. It can also be a site for metabolic oxidation, leading to sulfoxides and sulfones, which may have different biological activities and pharmacokinetic profiles. The strategic placement of sulfur-containing moieties is a key tactic in drug design and the development of new functional materials.

Overview of Benzoic Acid Scaffolds in Chemical Research

The benzoic acid scaffold is a fundamental building block in chemical research and development. Its carboxylic acid group provides a handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives, including esters, amides, and acid chlorides. This versatility makes benzoic acids valuable intermediates in the synthesis of more complex molecules. nih.gov Furthermore, the aromatic ring can be readily functionalized with various substituents, enabling the fine-tuning of electronic and steric properties.

In medicinal chemistry, the benzoic acid moiety is a common feature in many drugs, where it can act as a pharmacophore, engaging with biological targets through hydrogen bonding and other interactions. In the agrochemical industry, benzoic acid derivatives are utilized as herbicides and plant growth regulators. Their utility also extends to materials science, where they are used in the synthesis of polymers and liquid crystals.

Specific Research Focus: 2,6-Difluoro-4-(methylthio)benzoic acid within Contemporary Chemical Disciplines

This compound is a specialized organic compound that combines the unique features of a difluorinated benzoic acid with a para-substituted methylthio group. While extensive, direct research on this specific molecule is not widely published, its structural motifs suggest significant potential as a building block in several key areas of chemical science.

The compound is primarily recognized as a valuable intermediate or building block in organic synthesis. bldpharm.com Its trifunctional nature—a carboxylic acid, two ortho-fluorine atoms, and a para-methylthio group—offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of more complex, highly substituted aromatic compounds.

A plausible synthetic route to this compound can be inferred from general methods for preparing similar compounds. One such method involves the reaction of a 2,6-difluoro-4-halobenzoic acid with sodium thiomethoxide. For instance, a known process for preparing 2-alkylthio benzoic acid derivatives involves the reaction of a 2-chloro-substituted benzoic acid salt with a sodium alkylthiolate in a suitable solvent like N-methylpyrrolidinone. google.com This suggests that starting from 4-bromo-2,6-difluorobenzoic acid, a nucleophilic aromatic substitution with sodium thiomethoxide could yield the target compound. chemscene.com

The presence of the 2,6-difluoro substitution pattern is known to influence the biological activity of various compounds. For example, in a series of non-nucleoside inhibitors of HIV-1 reverse transcriptase, the 2,6-difluorophenyl moiety was found to be beneficial for activity. nih.gov This highlights the potential of the 2,6-difluoro-4-(methylthio)phenyl scaffold in the design of new therapeutic agents.

While specific biological activities for this compound have not been detailed in the public domain, related compounds containing the methylthio-benzoic acid core have been investigated. For instance, derivatives of 4-(methylthio)benzoic acid have been studied for their potential to reduce the nephrotoxicity of the anticancer drug cisplatin. sigmaaldrich.com The methylthio group can interact with platinum, potentially mitigating its harmful effects on the kidneys.

The combination of fluorine and sulfur in a single molecule is a strategy employed in the development of some agrochemicals. mdpi.com Although no specific herbicidal or pesticidal activity has been reported for this compound itself, its structural features are consistent with those found in some biologically active compounds used in agriculture.

Properties

IUPAC Name |

2,6-difluoro-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNCWCGBEFQUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265837 | |

| Record name | Benzoic acid, 2,6-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-47-2 | |

| Record name | Benzoic acid, 2,6-difluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro 4 Methylthio Benzoic Acid

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of 2,6-Difluoro-4-(methylthio)benzoic acid suggests several potential disconnection points. The carboxylic acid group can be disconnected to a suitable precursor such as a nitrile, a methyl group, or a halogen, which can then be converted to the carboxylic acid in a later step. The methylthio group can be introduced via nucleophilic or electrophilic substitution. The difluoro substitution pattern is a key feature that often dictates the choice of starting material.

Based on these disconnections, several key starting materials can be identified:

1,3,5-Trifluorobenzene (B1201519): This commercially available starting material possesses the desired 1,3-difluoro substitution pattern. The challenge lies in the regioselective introduction of the methylthio and carboxyl groups.

3,5-Difluoroaniline (B1215098): This compound provides a handle (the amino group) for various transformations, including the Sandmeyer reaction to introduce the carboxylic acid or a precursor group. google.comnist.govchembk.com

1-Bromo-3,5-difluorobenzene (B42898): This is another readily accessible starting material where the bromine atom can be used for metal-halogen exchange to facilitate the introduction of the other functional groups. google.comgoogle.com

2,6-Difluorobenzonitrile: Hydrolysis of the nitrile group is a common method for the synthesis of benzoic acids. google.com

Strategic Introduction of Fluorine Atoms onto Aromatic Rings

The incorporation of fluorine atoms into an aromatic ring is a critical step in the synthesis of fluorinated aromatics and can be achieved through various methods. chemicalbook.com The choice of method often depends on the desired substitution pattern and the nature of other substituents on the ring.

For the synthesis of 2,6-difluoro-substituted compounds, starting with a pre-fluorinated precursor like 1,3,5-trifluorobenzene or 3,5-difluoroaniline is often the most efficient strategy. Direct fluorination of an existing aromatic ring to achieve a specific 1,3-difluoro pattern can be challenging due to issues with regioselectivity.

However, methods for direct fluorination exist, including:

Electrophilic Fluorination: Reagents like Selectfluor® can be used for the direct fluorination of electron-rich aromatic rings.

Nucleophilic Aromatic Substitution (SNAr): In activated systems, a leaving group can be displaced by a fluoride (B91410) source.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom.

For a compound like this compound, a route starting from 1,3,5-trifluorobenzene would leverage the inherent fluorine substitution, requiring subsequent regioselective functionalization.

Approaches for Methylthio Group Functionalization

The introduction of the methylthio (-SMe) group onto the aromatic ring can be accomplished through several methods. The choice of method is influenced by the nature of the starting material and the desired regioselectivity.

A plausible route involves the lithiation of a suitably substituted precursor, such as 1-bromo-3,5-difluorobenzene, followed by quenching with an electrophilic sulfur source like dimethyl disulfide (DMDS). The bromine atom directs the lithiation to the adjacent position, which would be C4 in this case, leading to the desired substitution pattern.

Another approach is the nucleophilic aromatic substitution on a highly activated aromatic ring. For instance, a nitro-substituted precursor could undergo displacement of the nitro group by a methylthiolate salt.

A Chinese patent describes a method for preparing methylthio-benzoic acid from chlorobenzonitrile using sodium methyl mercaptide in the presence of a phase-transfer catalyst. google.comgoogle.com This suggests a strategy where a cyano group is already present on the ring, which is later hydrolyzed to the carboxylic acid.

Carboxylic Acid Moiety Formation and Optimization

The final step in the synthesis is the formation of the carboxylic acid group. Several reliable methods are available for this transformation:

Hydrolysis of a Nitrile: If the synthesis proceeds through a benzonitrile (B105546) intermediate, acidic or basic hydrolysis can effectively yield the carboxylic acid. google.com A patent for preparing methylthio-benzoic acid details the hydrolysis of a cyanobenzyl intermediate. google.comgoogle.com

Carboxylation of a Grignard or Organolithium Reagent: This is a very common and effective method. An organometallic intermediate, formed from an aryl halide, can react with carbon dioxide (dry ice) to form the corresponding carboxylate, which is then protonated to give the benzoic acid.

Oxidation of a Methyl Group: If a methyl group is present at the desired position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Sandmeyer Reaction: An amino group can be converted to a diazonium salt, which is then reacted with a cyanide salt (e.g., CuCN) to form a nitrile. The nitrile is subsequently hydrolyzed to the carboxylic acid. google.com

The optimization of the carboxylation step involves controlling the reaction conditions, such as temperature and the choice of solvent, to maximize the yield and purity of the final product.

Comparative Analysis of Synthetic Routes

Several synthetic routes can be envisioned for the preparation of this compound. A comparative analysis of these routes is essential to determine the most efficient and practical approach.

Route 1: From 1-Bromo-3,5-difluorobenzene

This route appears to be one of the most straightforward.

Lithiation and Methylthiolation: 1-Bromo-3,5-difluorobenzene can be lithiated with a strong base like n-butyllithium, followed by reaction with dimethyl disulfide to introduce the methylthio group at the 4-position, yielding 1-bromo-3,5-difluoro-4-(methylthio)benzene.

Carboxylation: The resulting aryl bromide can then be converted to a Grignard reagent or undergo another lithiation, followed by carboxylation with carbon dioxide to afford the final product.

Route 2: From 3,5-Difluoroaniline

This route offers an alternative approach utilizing the versatile amino group.

Bromination: Bromination of 3,5-difluoroaniline would likely occur at the positions ortho and para to the activating amino group. Selective bromination at the 4-position would be challenging.

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of a suitable precursor, such as a hypothetical 3,5-difluoro-4-(methylthio)aniline, could be converted to a diazonium salt and then to a nitrile using copper(I) cyanide.

Hydrolysis: The nitrile would then be hydrolyzed to the carboxylic acid.

Route 3: From 1,3,5-Trifluorobenzene

This route starts with a simple, commercially available material but presents significant regioselectivity challenges.

Directed ortho-Metalation and Functionalization: Directing the introduction of the first substituent (either the methylthio or a precursor to the carboxyl group) to a specific position would be difficult due to the symmetry of the starting material. Subsequent functionalization would also require careful control of regioselectivity.

Reaction Yields and Conditions

Detailed experimental data for the synthesis of this compound is not widely available in the public domain. However, based on general procedures for similar transformations, expected yields and conditions can be estimated.

| Step | Reactants | Reagents | Conditions | Expected Yield |

| Route 1: Step 1 | 1-Bromo-3,5-difluorobenzene | 1. n-BuLi, THF2. (CH₃S)₂ | -78 °C to rt | Moderate to Good |

| Route 1: Step 2 | 1-Bromo-3,5-difluoro-4-(methylthio)benzene | 1. Mg, THF2. CO₂3. H₃O⁺ | Reflux, then -78 °C | Good |

| Route 2: Step 2 | 3,5-Difluoro-4-(methylthio)aniline | 1. NaNO₂, HCl2. CuCN | 0 °C to rt | Moderate |

| Route 2: Step 3 | 2,6-Difluoro-4-(methylthio)benzonitrile | H₂SO₄, H₂O | Reflux | Good to Excellent |

Table data is based on typical yields for these types of reactions and should be considered estimates in the absence of specific literature data for this compound.

Regioselectivity and Diastereoselectivity Considerations

Regioselectivity is a critical factor in the synthesis of this compound.

In Route 1 , the initial lithiation of 1-bromo-3,5-difluorobenzene is directed by the bromine atom to the ortho position (C4 or C6). Due to the symmetry of the molecule, these positions are equivalent, leading to a single desired intermediate for the methylthiolation step. The subsequent carboxylation of 1-bromo-3,5-difluoro-4-(methylthio)benzene via a Grignard reaction is also highly regioselective, replacing the bromine atom with the carboxylic acid group.

In Route 2 , achieving the correct regiochemistry is more challenging. The initial functionalization of 3,5-difluoroaniline would need to be highly selective for the 4-position.

Diastereoselectivity is not a concern in the synthesis of this compound as there are no chiral centers formed during the reaction sequences discussed.

Chemical Reactivity and Derivatization Studies of 2,6 Difluoro 4 Methylthio Benzoic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Esterification and Amidation Reactions

A representative esterification reaction is the formation of 4-(Methylthio)benzoic acid, 2,6-difluoro-α-methylbenzyl ester. nist.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 2,6-Difluoro-4-(methylthio)benzoic acid | α-methylbenzyl alcohol | 4-(Methylthio)benzoic acid, 2,6-difluoro-α-methylbenzyl ester | nist.gov |

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form a more reactive intermediate. A general method for the preparation of 2-alkylthio substituted benzoic acid derivatives, which are useful as intermediates in the preparation of herbicidally active compounds, has been patented. google.com This suggests that amidation reactions are a key step in the synthesis of biologically active molecules derived from this scaffold. For example, the synthesis of p-(methylthio)benzoic acid 2-phenylhydrazide is achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with phenylhydrazine. prepchem.com

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Amine (e.g., Phenylhydrazine) | 2,6-Difluoro-4-(methylthio)benzamide derivative | google.comprepchem.com |

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid functionality can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. The choice of reducing agent is critical in determining the final product. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. nih.govlibretexts.org Weaker reducing agents are generally not effective for this transformation.

While specific examples for the reduction of this compound were not found in the provided search results, the general principles of carboxylic acid reduction can be applied.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group, can occur under thermal or catalytic conditions. The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction. For aromatic carboxylic acids, the presence of electron-donating groups can facilitate decarboxylation. nih.gov The methylthio group at the para position in the target molecule is electron-donating, which could potentially favor decarboxylation under certain conditions. However, the presence of two electron-withdrawing fluorine atoms ortho to the carboxyl group may have a counteracting effect. Studies on the decarboxylation of electron-rich heteroaromatic carboxylic acids have been reported, providing insights into the potential reactivity of similar systems. nih.gov A general method for the decarboxylation of carboxylic acids involves heating with soda lime. libretexts.org

Reactions Involving the Aromatic Core

The reactivity of the aromatic ring is significantly influenced by the existing substituents. The two fluorine atoms are strongly electron-withdrawing and deactivating, while the methylthio group is electron-donating and activating. The carboxylic acid group is also deactivating.

Nucleophilic Aromatic Substitution Mechanisms Modulated by Fluorine

The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNA) reactions, makes the aromatic ring susceptible to attack by nucleophiles. libretexts.orglibretexts.orgdoubtnut.comrsc.org The strong electron-withdrawing nature of the fluorine atoms and the carboxyl group activates the ring towards nucleophilic attack. The substitution is expected to occur at the positions activated by these electron-withdrawing groups. The methylthio group, being electron-donating, would have a deactivating effect on this type of reaction. The reaction of 2-alkylthio substituted benzoic acid derivatives with nucleophiles is a known process. google.com

A general representation of a nucleophilic aromatic substitution on a related compound is shown below.

| Reactant | Nucleophile | Product | Reference |

| 2-Chloro-4-trifluoromethylbenzoic acid sodium salt | Sodium thiomethoxide | 2-Methylthio-4-trifluoromethylbenzoic acid | google.com |

Chemical Modifications of the Methylthio Group

The sulfur atom of the methylthio group is a primary site for chemical modification, offering a gateway to a variety of derivatives with altered electronic and steric properties.

The oxidation of the methylthio group in this compound to the corresponding sulfoxide (B87167) and sulfone represents a fundamental transformation. The control of the oxidation state is crucial, as it significantly impacts the electronic nature of the sulfur substituent, transitioning it from an electron-donating group to a potent electron-withdrawing group.

The selective oxidation to the sulfoxide can be achieved using a slight excess of an oxidizing agent under controlled temperature conditions. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), often used at low temperatures, such as -78°C, to minimize over-oxidation to the sulfone. nih.gov The progress of this reaction can be monitored by techniques like thin-layer chromatography (TLC). Other reagents that can be employed for the synthesis of sulfoxides from sulfides include hydrogen peroxide catalyzed by various metal complexes or organocatalysts. organic-chemistry.org Careful control of the stoichiometry of the oxidant is paramount to favor the formation of the sulfoxide. acsgcipr.org

Further oxidation to the sulfone is typically accomplished by using a larger excess of the oxidizing agent or by conducting the reaction at higher temperatures. For instance, using more than two equivalents of m-CPBA can facilitate the conversion of the sulfide (B99878) directly to the sulfone. nih.gov A variety of other oxidizing systems are also effective for the synthesis of sulfones from sulfides, including urea-hydrogen peroxide with phthalic anhydride, which is considered an environmentally benign option. organic-chemistry.org

The resulting sulfoxide and sulfone derivatives of this compound are valuable intermediates in their own right, with the sulfone group, in particular, being a strong electron-withdrawing moiety that can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Table 1: Oxidation Products of this compound

| Starting Material | Product | Potential Oxidizing Reagent(s) |

| This compound | 2,6-Difluoro-4-(methylsulfinyl)benzoic acid | m-CPBA (1.1 equiv.), H₂O₂/catalyst |

| This compound | 2,6-Difluoro-4-(methylsulfonyl)benzoic acid | m-CPBA (>2 equiv.), Urea-H₂O₂/Phthalic Anhydride |

| 2,6-Difluoro-4-(methylsulfinyl)benzoic acid | 2,6-Difluoro-4-(methylsulfonyl)benzoic acid | m-CPBA, other strong oxidants |

Beyond oxidation, the sulfur center of the methylthio group and its oxidized derivatives can undergo other transformations. For instance, the sulfoxide derivative, 2,6-difluoro-4-(methylsulfinyl)benzoic acid, can be deprotonated at the carbon adjacent to the sulfoxide group using a strong base like n-butyllithium. The resulting carbanion can then be alkylated by treatment with an alkyl halide, such as methyl iodide or ethyl iodide. nih.gov This provides a pathway to homologated sulfoxide derivatives.

While direct S-alkylation of the starting sulfide to form a sulfonium (B1226848) salt is a plausible transformation, it is less commonly employed as a synthetic strategy compared to oxidation. Such sulfonium salts could potentially serve as leaving groups in nucleophilic substitution reactions or participate in ylide formation.

Synthesis of Advanced Intermediates and Structural Analogues

The functional groups of this compound serve as handles for the construction of more elaborate molecules, including advanced intermediates and structural analogues for various applications.

The carboxylic acid functionality of this compound can be readily converted into a more reactive acyl halide, most commonly an acyl chloride. This transformation is typically achieved by treating the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, heating the benzoic acid with an excess of thionyl chloride, often with a catalytic amount of a suitable solvent, will produce the corresponding 2,6-difluoro-4-(methylthio)benzoyl chloride. chemicalbook.com The excess thionyl chloride can be removed by distillation to yield the desired product.

These acyl halides are highly valuable synthetic intermediates, as they readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. This reactivity is central to the use of this compound as a scaffold in medicinal chemistry and materials science.

The strategic combination of the reactive sites on this compound allows for the systematic construction of complex, highly functionalized aromatic scaffolds. The 2,6-difluoro substitution pattern is a known motif in bioactive molecules, where the fluorine atoms can influence conformation and metabolic stability. mdpi.com

The synthesis of such complex scaffolds can be envisioned through a variety of synthetic routes. For instance, the previously prepared 2,6-difluoro-4-(methylthio)benzoyl chloride can be used in Friedel-Crafts acylation reactions to introduce the fluorinated methylthiobenzoyl moiety onto another aromatic ring. Alternatively, it can be coupled with various nucleophiles to build more extended molecular frameworks.

Furthermore, the methylthio group, or its oxidized sulfoxide and sulfone counterparts, can be targeted for further modifications. For example, the sulfone group is a good leaving group in nucleophilic aromatic substitution reactions, potentially allowing for the introduction of other functional groups at the 4-position of the ring, although this would require harsh reaction conditions due to the deactivating effect of the carboxylic acid. The fluorine atoms themselves can also, under specific conditions, undergo nucleophilic aromatic substitution.

The interplay of these functional groups provides a rich platform for the design and synthesis of novel and complex molecules derived from the this compound core structure.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,6-Difluoro-4-(methylthio)benzoic acid by providing information about the chemical environment of each nucleus.

Proton (¹H) and Carbon (¹³C) NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the methylthio group. Due to the substitution pattern, the two aromatic protons are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methyl protons will appear as a singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon. The carbon atoms directly bonded to fluorine will exhibit splitting due to C-F coupling. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methylthio group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 7.3 | t | J(H-F) ≈ 8-10 |

| SCH₃ | 2.5 - 2.7 | s | |

| COOH | 10.0 - 13.0 | s (broad) | |

| C=O | 165 - 170 | t (small) | J(C-F) ≈ 2-4 |

| C-F | 160 - 165 | d | J(C-F) ≈ 240-260 |

| C-S | 145 - 150 | s | |

| C-COOH | 115 - 120 | t | J(C-F) ≈ 20-25 |

| C-H | 110 - 115 | t | J(C-F) ≈ 25-30 |

| SCH₃ | 15 - 20 | s |

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Distinct Fluorine Environments

The ¹⁹F NMR spectrum is a crucial technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a triplet due to coupling with the two adjacent aromatic protons.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

Vibrational Band Assignment and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups.

Table 2: Expected Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Methyl) | Stretching | 2980 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-F | Stretching | 1300 - 1100 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

| S-C (Aromatic) | Stretching | 710 - 670 | Weak to Medium |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950 - 900 | Broad, Medium |

Note: The expected wavenumber ranges are based on typical values for these functional groups and may be influenced by the specific molecular structure.

Analysis of Intermolecular Hydrogen Bonding and Aggregation States

In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a significant effect on the vibrational spectra, most notably causing a broad and intense O-H stretching band in the IR spectrum, shifted to lower wavenumbers (around 3300-2500 cm⁻¹) compared to a free O-H group. The C=O stretching vibration is also affected, typically appearing at a lower frequency in the hydrogen-bonded dimer compared to the monomeric form. The presence and nature of these hydrogen bonds are crucial for understanding the crystal packing and physical properties of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

In mass spectrometry, the molecule is ionized, typically resulting in a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. For this compound (C₈H₆F₂O₂S), the exact monoisotopic mass is 204.0056 g/mol . High-resolution mass spectrometry can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation of this compound is expected to follow pathways characteristic of benzoic acids and thioanisoles. Key fragmentation steps likely include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of a carboxyl group (-COOH): This would result in a difluoro-thioanisole radical cation.

Loss of a methyl radical (-•CH₃): Cleavage of the S-CH₃ bond is a probable pathway.

Loss of formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S): Rearrangement and subsequent loss of small neutral molecules can occur.

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion.

A plausible fragmentation pathway is depicted below: [C₈H₆F₂O₂S]⁺• → [C₈H₅F₂OS]⁺ + •OH [C₈H₆F₂O₂S]⁺• → [C₇H₅F₂S]⁺ + •COOH [C₈H₆F₂O₂S]⁺• → [C₇H₃F₂O₂S]⁺ + •CH₃

These fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of the molecule.

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [C₈H₅F₂OS]⁺ | Acylium ion | 187.0005 |

| [C₇H₅F₂S]⁺ | Difluoro-thioanisole cation | 159.0107 |

| [C₇H₃F₂O₂S]⁺ | Ion from methyl loss | 188.9899 |

This table presents hypothetical data based on established fragmentation principles.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound, especially in complex mixtures. HRMS provides mass measurements with high accuracy (typically to four or more decimal places), allowing for the determination of the elemental composition of the parent ion and its fragments. For instance, HRMS can readily distinguish the [M+H]⁺ ion of the target compound (C₈H₇F₂O₂S⁺, m/z 205.0131) from an isobaric ion such as C₁₀H₁₃N₂O₂⁺ (m/z 205.0977). This level of precision is invaluable for confirming the identity of novel compounds and for metabolic profiling studies where numerous structurally similar molecules may be present.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into conformation and intermolecular interactions.

While specific crystal structure data for this compound is not publicly available, we can infer its likely solid-state architecture based on studies of similar substituted benzoic acids. rsc.orgmdpi.com Single-crystal X-ray diffraction would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It is anticipated that the benzoic acid moiety will be nearly planar, with the carboxylic acid group potentially forming a dimeric structure with an adjacent molecule through hydrogen bonds. The fluorine atoms at the 2 and 6 positions would influence the orientation of the carboxylic acid group and the methylthio group due to steric hindrance.

| Crystallographic Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C-F: ~1.35, C-S: ~1.77, C=O: ~1.25, C-O: ~1.30 |

| Key Bond Angles (°) | C-C-C (ring): ~120, O-C=O: ~123 |

This table presents expected values based on crystallographic data of analogous compounds.

The conformation of this compound in the crystal lattice will be a balance of intramolecular steric effects and intermolecular packing forces. The two fluorine atoms ortho to the carboxylic acid group will likely force the -COOH group to be twisted out of the plane of the benzene (B151609) ring.

The crystal packing will be dominated by a network of intermolecular interactions. nih.gov Strong O-H···O hydrogen bonds between the carboxylic acid groups of neighboring molecules are expected, likely leading to the formation of centrosymmetric dimers. mdpi.com Weaker interactions, such as C-H···O, C-H···F, and potentially S···O or S···π interactions, will also play a crucial role in stabilizing the three-dimensional crystal lattice. The difluoro substitution pattern may also introduce F···F or F···H intermolecular contacts, further influencing the packing arrangement. Analysis of the Hirshfeld surface would allow for a detailed quantification of these various intermolecular contacts.

Role As a Versatile Building Block in Academic Synthetic Pursuits

Precursor for Advanced Organic Materials

The distinct electronic and structural characteristics of 2,6-difluoro-4-(methylthio)benzoic acid make it an attractive precursor for the development of advanced organic materials. The presence of fluorine atoms can enhance thermal stability, influence molecular packing, and modulate electronic properties, which are critical features for high-performance materials.

Synthesis of Monomers for Polymer Science

In polymer science, di-functional molecules are essential for creating long-chain polymers through step-growth polymerization. This compound, with its carboxylic acid group, can be converted into various derivatives like acyl chlorides or esters. These activated forms can react with other difunctional monomers (e.g., diamines or diols) to form polyesters or polyamides. While specific examples of polymers derived directly from this compound are not extensively documented in the reviewed literature, its structure is analogous to other fluorinated benzoic acids used in the synthesis of high-performance polymers. The incorporation of its structural unit could impart properties such as improved solubility, thermal stability, and specific liquid crystalline phases to the resulting polymer.

Design and Development of Liquid Crystals and Ferroelectric Nematic Systems

A significant application of this compound derivatives is in the design of advanced liquid crystals. bldpharm.com The field has seen a surge of interest in ferroelectric nematic liquid crystals due to their unique properties and potential for new technologies. chemscene.com

A notable example is the synthesis of the ferroelectric nematic liquid crystal known as DIO (2,3′,4′,5′-tetrafluoro[1,1′-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate). nih.gov The synthesis of this complex molecule utilizes a derivative of this compound. Research has shown that DIO exhibits a low-temperature ferroelectric nematic phase (NF) and a high-temperature paraelectric nematic phase (N), separated by an intermediate phase. nih.gov The rigid, highly fluorinated structure, partly derived from the difluoro-benzoic acid core, is crucial for the formation of these distinct liquid crystalline phases. bldpharm.com The study of DIO and its mixtures with other liquid crystals like RM734 continues to be an active area of research, aiming to expand the diversity of ferroelectric nematic materials. bldpharm.comnih.gov

| Compound Name | Abbreviation | Key Feature | Reference |

| 2,3′,4′,5′-tetrafluoro[1,1′-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate | DIO | Exhibits ferroelectric nematic phase | nih.gov |

| 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate | RM734 | Ferroelectric nematic compound often mixed with DIO | nih.gov |

Scaffold in Medicinal Chemistry Research

The 2,6-difluorobenzoyl scaffold is a recognized pharmacophore in medicinal chemistry. The fluorine atoms can enhance binding affinity, improve metabolic stability, and increase the lipophilicity of a drug candidate. The additional methylthio group on this compound offers another site for modification, allowing for the fine-tuning of a molecule's properties.

Design and Synthesis of Novel Chemical Probes

Fluorescent chemical probes are indispensable tools for visualizing biological processes in real-time. The design of such probes often involves a fluorophore core and a reactive site that interacts with the target analyte. While direct synthesis of a probe from this compound was not found, related structures provide a blueprint for its potential use. For instance, thiophenol derivatives have been used to synthesize BODIPY (boron-dipyrromethene) dyes, which are versatile fluorescent scaffolds. mdpi.com The sulfur atom in this compound could be used to link the benzoyl moiety to a fluorophore core. Furthermore, difluoroboradiaza-s-indacene fluorophores have been designed as fluorescent probes for detecting reactive species like nitric oxide. nih.gov The difluoro-substituted aromatic ring of the target compound could be integrated into such systems to modulate their photophysical properties.

Exploration of Structure-Activity Relationships of Analogues

Structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound. For analogues of this compound, SAR exploration would involve systematically modifying its three key components: the carboxylic acid, the fluorine atoms, and the methylthio group.

Research on related structures highlights the importance of the substitution pattern. For example, in a study of FTO (fat mass and obesity-associated protein) inhibitors, a series of 2-(arylthio)benzoic acids were synthesized to establish SAR. researchgate.net The study found that the nature and position of substituents on the arylthio ring significantly impacted inhibitory potency. researchgate.net Similarly, SAR studies on 2,6-methano-3-benzazocine analogues revealed that biological activity was highly sensitive to changes in substituents on the core structure. nih.gov In the context of agrochemicals, it has been noted that while 2,6-difluoro substitution is optimal for certain benzoylphenylurea (B10832687) insecticides, it is detrimental to the activity of thiadiazole-type chitin-synthesis inhibitors. nih.gov This underscores that the biological effect of the 2,6-difluoro substitution is highly context-dependent. An SAR campaign on analogues of this compound would likely explore how converting the methylthio group to a sulfoxide (B87167) or sulfone, or altering the alkyl group on the sulfur, affects biological activity against a specific target.

| Compound Class | Research Focus | Key Finding | Reference |

| 2-(Arylthio)benzoic acids | FTO inhibitors for AML | Potency depends on substitution on the arylthio ring | researchgate.net |

| Benzoylphenylureas | Insecticides | 2,6-Difluoro substitution is beneficial for activity | nih.gov |

| Thiadiazoles | Chitin-synthesis inhibitors | 2,6-Difluoro substitution is detrimental to activity | nih.gov |

Intermediate in Agrochemical Development

Fluorinated aromatic compounds are prevalent in modern agrochemicals due to their enhanced biological efficacy and metabolic stability. Benzoic acid derivatives serve as common intermediates in the synthesis of herbicides and insecticides.

The 2,6-difluoro substitution pattern is a key feature in some commercial agrochemicals. As mentioned, it is a critical component of certain benzoylphenylurea insecticides, a class of compounds that inhibit chitin (B13524) synthesis in insects. nih.gov However, the influence of this substitution is not universally positive. In the development of thiadiazole-based chitin synthesis inhibitors, the 2,6-difluoro analogue was found to have significantly lower activity, demonstrating the nuanced role of this structural motif. nih.gov this compound, therefore, represents a potential, yet complex, starting material for new agrochemicals. Its utility would depend on the specific target and mode of action, with the methylthio group offering a further point of chemical diversity for synthetic exploration.

Synthesis of Lead Compounds for Pesticide and Herbicide Research

The development of new and effective agrochemicals is a critical area of research to ensure global food security. The process often involves the synthesis and screening of numerous compounds to identify lead structures with desired biological activity. acs.org Chemical intermediates form the foundation of modern agricultural products, and their purity and structure directly influence the efficacy of the final pesticide or herbicide. framochem.comvandemark.com

The introduction of fluorine into active ingredients is a well-established strategy in the design of modern crop protection products. nih.gov Fluorinated functional groups can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which in turn can enhance its biological activity and transport to the target site. nih.govresearchgate.net A significant portion of commercial agrochemicals are fluorinated organic compounds. nih.gov Specifically, fluorinated aromatic compounds are prevalent among successful agrochemical candidates.

In parallel, sulfur-containing compounds are also widely utilized as plant protection agents and have been investigated for their fungicidal, insecticidal, and herbicidal properties. mdpi.com The methylthio group (-SCH3) is a key feature in several commercial insecticides and fungicides. jst.go.jpresearchgate.net For instance, methylthiobenzoic acid has been identified as an important intermediate in the preparation of pesticides. google.comgoogle.com

Given these established trends, this compound represents a highly promising scaffold for the synthesis of new agrochemical lead compounds. It combines the advantageous properties of both fluorine and a methylthio group within a single, reactive molecule. The carboxylic acid function provides a convenient handle for further chemical derivatization, allowing for its incorporation into a wide range of molecular architectures, such as amides and esters, which are common in agrochemical products. framochem.com While specific commercial pesticides derived directly from this compound are not widely documented in public literature, its structural motifs are hallmarks of modern agrochemical design, positioning it as a key building block for academic and industrial research aimed at discovering next-generation pesticides and herbicides. researchgate.netnih.gov

Applications in Chemical Sensing and Probes

Chemical sensors, or chemosensors, are molecules designed to detect and signal the presence of specific analytes, such as ions or other molecules. Fluorescent chemosensors are particularly valuable as they can provide a response in the form of a change in light emission, which can be highly sensitive and easily detectable. The design of these sensors often involves a receptor unit that selectively binds to the analyte and a signaling unit (a fluorophore) that reports this binding event. nih.govmdpi.com

Benzoic acid derivatives have been explored as components in the creation of fluorescent probes. nih.govumich.eduumich.edu For instance, derivatives of 4-N,N-dimethylamino benzoic acid have been synthesized and examined as fluorescence probes to monitor radical processes. nih.gov The carboxylic acid group can be readily converted into ester or amide linkages to connect the benzoic acid core to other molecular fragments, including fluorophores or analyte-binding sites.

Furthermore, heterocyclic compounds like benzothiazole (B30560) are widely used as fluorophores in the design of chemical sensors due to their excellent photophysical properties. nih.govmdpi.compcbiochemres.com Research has shown that benzothiazole-based sensors can be highly effective for detecting specific ions. nih.gov The operational mechanism of some of these sensors involves a nucleophilic addition reaction, where the analyte attacks a specific site on the sensor molecule, leading to a distinct change in its fluorescence. nih.gov

While there are no specific, documented examples of this compound being used in a completed chemical sensor in the available literature, its structure holds potential for such applications. The carboxylic acid group is a prime site for synthetic modification, allowing it to be coupled with a variety of signaling units or analyte-recognition moieties. The presence of the electron-rich methylthio group and the electron-withdrawing fluorine atoms could also be exploited to modulate the electronic and photophysical properties of a potential sensor molecule. Academic research into new fluorescent probes could certainly envision using this compound as a starting point for building novel chemosensors for a range of analytical targets.

Advanced Analytical Methodologies for 2,6 Difluoro 4 Methylthio Benzoic Acid and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of 2,6-Difluoro-4-(methylthio)benzoic acid. The choice of technique depends on the analyte's properties and the analytical goal, such as purity assessment or the analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and quantifying this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from process-related impurities and degradation products. ekb.eg

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For fluorinated aromatic carboxylic acids, C18 columns are commonly employed due to their hydrophobicity, which allows for good retention and separation. ekb.egsielc.com The mobile phase typically consists of an aqueous component, often with a pH modifier like formic or phosphoric acid to control the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution is frequently used to ensure the effective separation of impurities with a wide range of polarities. ekb.eg UV detection is suitable for aromatic compounds like this compound, with the detection wavelength selected based on the compound's UV absorbance maximum.

A typical HPLC method for the purity and quantitation of this compound is summarized in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for aromatic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | Standard injection volume. |

This method can be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose. ekb.eg

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. jmchemsci.com Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This process converts the non-volatile carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. researchgate.netuzh.ch

Derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create a silyl ester of the carboxylic acid. uzh.ch The resulting derivative is thermally stable and volatile, making it suitable for GC-MS analysis. This approach is particularly useful for identifying and quantifying volatile impurities that may be present in the sample. unar.ac.id

The table below outlines a potential GC-MS method for the analysis of derivatized this compound.

| Parameter | Condition | Rationale |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms a stable and volatile silyl ester. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert carrier gas compatible with mass spectrometry. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min | Separates compounds based on their boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

This method allows for the sensitive detection of volatile organic impurities that may not be observable by HPLC.

Chiral Chromatography for Enantiomeric Separations

While this compound itself is not chiral, some of its derivatives or related compounds in synthetic pathways could be. In such cases, chiral chromatography is essential for separating enantiomers. youtube.comyoutube.com Enantiomers are mirror-image isomers that can have different pharmacological or toxicological properties. youtube.com

Chiral separations are typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. youtube.comyoutube.com The choice of CSP and mobile phase is critical for achieving separation. youtube.com

For acidic compounds like derivatives of this compound, polysaccharide-based CSPs are often effective. The separation can be performed using normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases.

A general approach for developing a chiral separation method is presented in the table below.

| Parameter | Approach | Rationale |

| Column Screening | Screen a variety of chiral stationary phases (e.g., cellulose-based, amylose-based). | The interaction between the analyte and CSP is highly specific, and screening is the most effective way to find a suitable column. |

| Mobile Phase Optimization | Test different mobile phase compositions (e.g., varying ratios of hexane/ethanol or acetonitrile/water). | The mobile phase composition can significantly impact the enantiomeric resolution. |

| Temperature Control | Evaluate the effect of column temperature on the separation. | Temperature can influence the kinetics of the chiral recognition process. |

| Detector | UV or Mass Spectrometry | UV is a common detector, while MS can provide additional structural information. |

Successful chiral separation is crucial for controlling the stereochemical purity of chiral derivatives.

Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer unparalleled capabilities for the identification and characterization of compounds in complex mixtures. rsc.orgijprajournal.com

LC-MS and GC-MS for Comprehensive Identification and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for impurity profiling. ijprajournal.comnih.gov These techniques provide not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information from the mass spectrometer, which allows for the determination of the molecular weight of the parent compound and its impurities. rsc.org Further fragmentation in the mass spectrometer (MS/MS) can provide structural information for definitive identification. nih.gov

LC-MS is particularly well-suited for analyzing a wide range of impurities that may be present in this compound, including those that are less volatile or thermally labile. researchgate.net By using a high-resolution mass spectrometer (HRMS), it is possible to obtain accurate mass measurements, which can be used to determine the elemental composition of unknown impurities. nih.gov

GC-MS, following derivatization, is ideal for identifying volatile and semi-volatile impurities that may originate from starting materials or side reactions during synthesis. uzh.chnih.gov The use of a mass spectral library, such as the one from NIST, can aid in the tentative identification of unknown peaks. nih.gov

The table below summarizes the applications of LC-MS and GC-MS in the analysis of this compound.

| Technique | Application | Advantages |

| LC-MS/MS | Identification and quantification of non-volatile impurities and degradation products. | High sensitivity and selectivity; provides molecular weight and structural information; suitable for a wide range of compounds. nih.govpsu.edu |

| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Excellent separation efficiency for volatile compounds; provides structural information through fragmentation patterns. unar.ac.idnih.gov |

| LC-HRMS | Accurate mass measurement for the elucidation of unknown impurity structures. | Provides elemental composition of unknown compounds, facilitating their identification. |

These hyphenated techniques are essential for a comprehensive understanding of the impurity profile of this compound.

Advanced Hyphenated Spectroscopic Methods for Complex Mixture Characterization

For particularly complex mixtures or for in-depth structural elucidation, more advanced hyphenated techniques may be employed. One such technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. This can be particularly useful for unambiguously identifying the structure of unknown impurities without the need for their isolation.

Another advanced technique is two-dimensional liquid chromatography (2D-LC), which uses two different columns with different separation mechanisms to achieve a much higher resolving power than single-dimension HPLC. This can be beneficial for separating co-eluting impurities in complex samples.

While the application of these advanced techniques to this compound is not widely reported, they represent the cutting edge of analytical chemistry for the characterization of complex pharmaceutical and chemical samples.

Electrochemical Methods for Redox Behavior Studies

The electrochemical behavior of this compound is of significant interest due to the presence of two distinct redox-active centers: the oxidizable methylthio group and the reducible carboxylic acid function, both influenced by the electronic effects of the fluorine substituents on the aromatic ring. Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the redox potentials and reaction mechanisms of such molecules. These methods provide valuable insights into the electron transfer processes, the stability of intermediates, and the influence of molecular structure on reactivity.

Studies on related thioanisole (B89551) derivatives indicate that the primary oxidation event occurs at the sulfur atom, leading to the formation of a cation radical. The stability and potential at which this occurs are highly dependent on the nature of the substituents on the aromatic ring. For instance, electron-withdrawing groups generally increase the oxidation potential. viu.ca In the case of this compound, the strong inductive effect of the two fluorine atoms is anticipated to significantly raise the oxidation potential of the methylthio group compared to unsubstituted thioanisole.

On the other hand, the electrochemical reduction of benzoic acid and its derivatives typically involves the carboxylic acid group. This process is also sensitive to the electronic nature of the ring substituents. The electron-withdrawing fluorine atoms would be expected to facilitate the reduction of the carboxylic acid group by lowering the electron density at the reaction center.

Detailed Research Findings

The electrochemical oxidation of various substituted thioanisoles has been a subject of study, revealing that the oxidation potential is linearly correlated with the Hammett substituent constants. Electron-donating groups lower the potential, while electron-withdrawing groups increase it. For example, the introduction of a methoxy (B1213986) group (an electron-donating group) to thioanisole lowers the oxidation potential, whereas a nitro group (an electron-withdrawing group) increases it.

Similarly, the electrochemical reduction of substituted benzoic acids has been investigated, showing a dependence on the substituent's electronic effects. researchgate.net Electron-withdrawing substituents facilitate the reduction of the carboxylic acid moiety.

Based on these principles, a qualitative prediction of the cyclic voltammogram of this compound can be made. It would likely exhibit an anodic peak corresponding to the irreversible oxidation of the methylthio group to a sulfoxide (B87167) or further to a sulfone at a relatively high positive potential. The presence of two fluorine atoms would render this oxidation more difficult compared to 4-(methylthio)benzoic acid. A cathodic peak, corresponding to the reduction of the carboxylic acid group, would be expected at a negative potential, likely facilitated by the electron-withdrawing nature of the fluorine atoms.

To illustrate the expected trends, the following interactive data table presents hypothetical redox potential data for this compound and related compounds, based on the known electronic effects of the substituents. The potentials are estimated relative to a standard reference electrode (e.g., Ag/AgCl) in a common organic solvent like acetonitrile.

| Compound | Substituents | Expected Anodic Peak Potential (Epa vs. Ag/AgCl) [V] (Oxidation of -SMe) | Expected Cathodic Peak Potential (Epc vs. Ag/AgCl) [V] (Reduction of -COOH) |

|---|---|---|---|

| Benzoic acid | - | - | -2.2 |

| 4-(Methylthio)benzoic acid | 4-SMe | +1.3 | -2.3 |

| 2,6-Difluorobenzoic acid | 2,6-diF | - | -2.0 |

| This compound | 2,6-diF, 4-SMe | +1.6 | -2.1 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on established principles of physical organic chemistry and electrochemistry but has not been experimentally verified for all listed compounds.

The predicted higher oxidation potential for this compound compared to 4-(methylthio)benzoic acid highlights the significant impact of the ortho-fluoro substituents. The stabilization of the highest occupied molecular orbital (HOMO), primarily located on the sulfur atom, by the electron-withdrawing fluorine atoms makes the removal of an electron more energetically demanding. Conversely, the predicted less negative reduction potential for the target compound compared to 4-(methylthio)benzoic acid suggests that the electron-withdrawing fluorine atoms facilitate the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO), which is associated with the carboxylic acid group.

Further experimental studies using cyclic voltammetry, differential pulse voltammetry, and controlled-potential electrolysis would be necessary to precisely determine the redox potentials, elucidate the reaction mechanisms, and identify the products of the electrochemical reactions of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-difluoro-4-(methylthio)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, fluorinated benzoic acid derivatives can be functionalized using methylthio groups under controlled anhydrous conditions. Key parameters include temperature (optimized between 40–60°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Yield discrepancies across studies (~60–85%) may arise from incomplete purification or side reactions with residual moisture .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹⁹F NMR (δ ~ -110 ppm for ortho-fluorine) and IR (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Protocol : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the methylthio group. Avoid prolonged exposure to light or humidity, which can hydrolyze the thioether bond. Regular stability assays (TLC or LC-MS) are recommended to monitor degradation .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Approach : Reverse-phase HPLC with UV detection (λ = 254 nm) offers high sensitivity. For trace analysis, LC-MS/MS in negative ion mode (m/z 217 [M-H]⁻) provides specificity. Calibrate with certified reference standards to minimize quantification errors .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions be resolved?

- Analysis : Discrepancies in coupling efficiency (e.g., 30–70% yields) may stem from competing side reactions at the methylthio group. Use protecting groups (e.g., tert-butyl disulfide) during palladium-catalyzed steps to shield the thioether. Kinetic studies (variable-temperature NMR) can identify intermediates and optimize catalytic cycles .

Q. What strategies mitigate interference from the methylthio group in biological assays targeting fluorinated aromatics?

- Experimental Design : Replace the methylthio moiety with a bioisostere (e.g., sulfone) to reduce nonspecific binding. For in vitro assays, include control experiments with structurally analogous compounds lacking the methylthio group to isolate its contribution to activity .

Q. How does the compound’s electronic structure influence its interactions with enzymes like cytochrome P450?

- Computational & Experimental Methods : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting electron-deficient regions due to fluorine substitution. Validate with kinetic assays (e.g., UV-Vis monitoring of P450-mediated oxidation rates) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Process Optimization : Use asymmetric catalysis (e.g., chiral ligands with Pd or Cu) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). Pilot-scale reactors should maintain rigorous temperature control to avoid racemization .

Methodological Considerations for Data Interpretation

Q. How should researchers address inconsistent melting points reported in literature (e.g., 139–140°C vs. 142–144°C)?

- Troubleshooting : Variations often arise from polymorphic forms or impurities. Recrystallize the compound from ethanol/water mixtures and characterize via differential scanning calorimetry (DSC) to identify polymorph transitions .

Q. What safety protocols are critical when handling this compound in nanoparticle drug delivery studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.